molecular formula C9H9N3S B11907192 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide

Cat. No.: B11907192
M. Wt: 191.26 g/mol
InChI Key: SINVAUWTDCTWDT-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or transition metal catalysts, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide include other imidazopyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, as it can interact with different molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carbothioamide

InChI

InChI=1S/C9H9N3S/c1-6-7-4-2-3-5-12(7)9(11-6)8(10)13/h2-5H,1H3,(H2,10,13)

InChI Key

SINVAUWTDCTWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C(=S)N

Origin of Product

United States

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